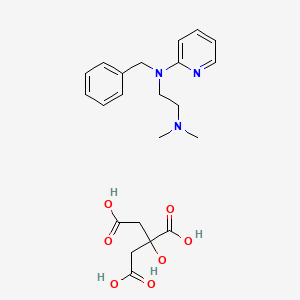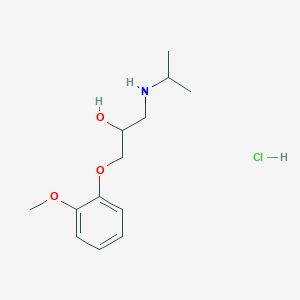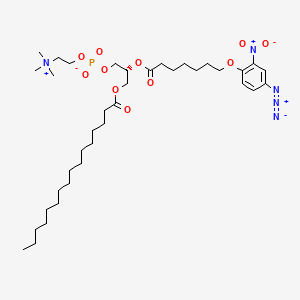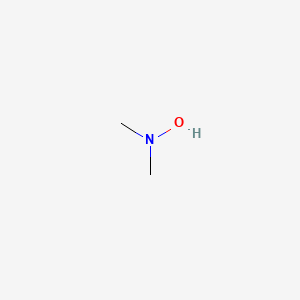
2,4-Diamino-6-(5-trifluoromethylphenyl)thioquinazoline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing other biologically active quinazoline derivatives.
Biology: WR-159412 has shown promise in inhibiting certain enzymes, making it a candidate for studying enzyme mechanisms.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Méthodes De Préparation
La synthèse du WR-159412 implique plusieurs étapes, commençant par la préparation du noyau quinazoline. La voie de synthèse comprend généralement :
Formation du Noyau Quinazoline : Ceci est réalisé par la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction du Groupe Trifluorométhyle : Le groupe trifluorométhyle est introduit par des réactions de substitution nucléophile.
Formation de Thioéther : La dernière étape implique la formation de la liaison thioéther en faisant réagir l'intermédiaire avec un composé thiol.
Analyse Des Réactions Chimiques
Le WR-159412 subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les thiols. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
4. Applications de la Recherche Scientifique
Chimie : Il sert de précurseur pour la synthèse d'autres dérivés quinazolines biologiquement actifs.
Biologie : Le WR-159412 s'est révélé prometteur pour inhiber certaines enzymes, ce qui en fait un candidat pour l'étude des mécanismes enzymatiques.
Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
5. Mécanisme d'Action
Le mécanisme d'action du WR-159412 implique son interaction avec des cibles moléculaires spécifiques. Il est connu pour inhiber la dihydrofolate réductase, une enzyme essentielle à la synthèse de l'ADN et à la prolifération cellulaire. En inhibant cette enzyme, le WR-159412 perturbe la réplication de certains agents pathogènes, ce qui le rend efficace contre des maladies telles que le paludisme .
Comparaison Avec Des Composés Similaires
Le WR-159412 est unique par rapport aux autres dérivés quinazolines en raison de son groupe trifluorométhyle, qui améliore son activité biologique et sa stabilité. Les composés similaires comprennent :
WR-158122 : Un autre dérivé quinazoline avec des propriétés antimalariennes similaires.
Pyriméthamine : Un médicament antimalarien bien connu qui cible également la dihydrofolate réductase mais qui ne possède pas le groupe trifluorométhyle.
Le WR-159412 se distingue par son efficacité accrue et son efficacité contre les souches résistantes, ce qui en fait un composé précieux en chimie médicinale.
Propriétés
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]sulfanylquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4S/c16-15(17,18)8-2-1-3-9(6-8)23-10-4-5-12-11(7-10)13(19)22-14(20)21-12/h1-7H,(H4,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQQHTILCQZRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC3=C(C=C2)N=C(N=C3N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199145 | |
| Record name | WR 159412 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51123-99-0 | |
| Record name | WR 159412 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051123990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003115820 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | WR 159412 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-((3-(TRIFLUOROMETHYL)PHENYL)THIO)-2,4-QUINAZOLINEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAL3KJ3AZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



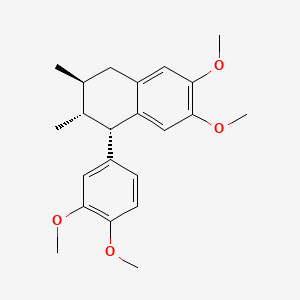
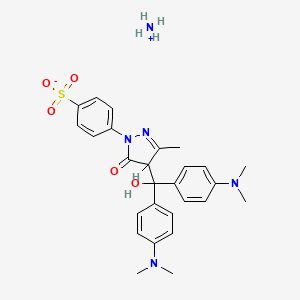
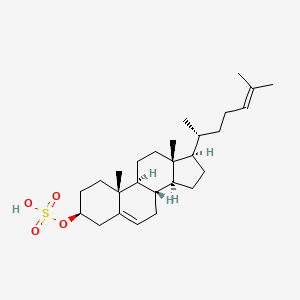
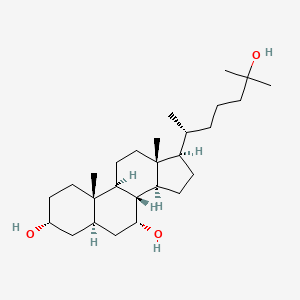

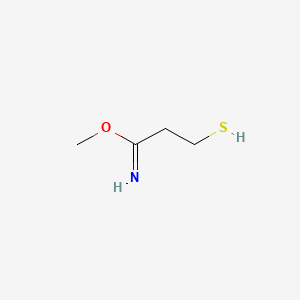
![N-[2-(4-morpholinyl)ethyl]-6,7-dihydro-5H-benzo[2,3]cyclohepta[2,4-d]pyridazin-3-amine](/img/structure/B1214367.png)
